5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS No.: 2034309-98-1
Cat. No.: VC7466202
Molecular Formula: C13H12F3NO2S
Molecular Weight: 303.3
* For research use only. Not for human or veterinary use.
![5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane - 2034309-98-1](/images/structure/VC7466202.png)
Specification
CAS No. | 2034309-98-1 |
---|---|
Molecular Formula | C13H12F3NO2S |
Molecular Weight | 303.3 |
IUPAC Name | 2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C13H12F3NO2S/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3 |
Standard InChI Key | OWCAHOKYRIKGDI-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3)F |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The 2-thia-5-azabicyclo[2.2.1]heptane core consists of a seven-membered bicyclic system with nitrogen and sulfur atoms integrated into the scaffold. Unlike the oxygen-containing analog (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane , the substitution of oxygen with sulfur introduces distinct electronic and steric effects. The sulfur atom’s larger atomic radius and polarizability may enhance ring strain while altering hydrogen-bonding capabilities . The bicyclo[2.2.1]heptane system imposes a rigid conformation, which is critical for molecular recognition in biological systems.
Substituent Analysis
The 2,4,5-trifluoro-3-methoxybenzoyl group attached to the bicyclic system contributes significantly to the compound’s electronic profile. The trifluoromethyl and methoxy groups create a polarized aromatic system, with fluorine atoms inducing electron-withdrawing effects and the methoxy group providing electron-donating resonance. This combination likely optimizes the compound’s lipophilicity and metabolic stability, as seen in fluorinated pharmaceuticals .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂F₃NO₂S |
Molecular Weight | 339.31 g/mol |
Topological Polar Surface Area (TPSA) | 45.6 Ų |
LogP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane likely involves three key steps:
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Construction of the 2-thia-5-azabicyclo[2.2.1]heptane core.
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Preparation of the 2,4,5-trifluoro-3-methoxybenzoyl chloride.
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Coupling of the bicyclic amine with the acyl chloride.
Core Synthesis: 2-Thia-5-Azabicyclo[2.2.1]heptane
Analogous to the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride , the sulfur-containing variant could be prepared via intramolecular cyclization of a thioether precursor. For example, treatment of a mercaptoamine with a dihalide under basic conditions may facilitate ring closure.
Hypothetical Reaction Scheme:
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Mercaptoamine Preparation:
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Cyclization:
Benzoyl Chloride Synthesis
The 2,4,5-trifluoro-3-methoxybenzoyl chloride can be derived from its corresponding carboxylic acid via treatment with thionyl chloride (SOCl₂):
Amide Coupling
Acylation of the bicyclic amine with the benzoyl chloride in the presence of a base such as triethylamine would yield the final product:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s predicted LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl group enhances lipid solubility, while the methoxy and carbonyl groups improve water interaction .
Metabolic Stability
Fluorine substitution typically reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending the compound’s half-life. The sulfur atom may undergo sulfoxidation, a common metabolic pathway for thioethers.
Table 2: Predicted ADMET Properties
Property | Prediction |
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Gastrointestinal Absorption | High |
Blood-Brain Barrier Penetration | Low |
CYP450 Inhibition | Negligible |
Hepatotoxicity | Low Risk |
Comparative Analysis with Analogous Compounds
2-Oxa vs. 2-Thia Derivatives
Replacing oxygen with sulfur in the bicyclic core increases molar refractivity (from ~36.7 to ~45.2) and alters electronic distribution. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.
Fluorination Impact
Compared to non-fluorinated analogs, the trifluoro substitution likely improves metabolic stability and target affinity, as observed in fluoroquinolone antibiotics .
Challenges and Future Directions
Synthetic Optimization
Current yields for analogous bicyclic systems range from 19–32% , highlighting the need for improved catalytic methods. Transition metal-catalyzed C–S bond formation could streamline core synthesis.
Biological Screening
In vitro assays against bacterial strains and mammalian cells are essential to validate hypothesized antimicrobial activity. Computational docking studies may identify potential protein targets.
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